molecular formula C16H15NO3 B6378724 MFCD18314829 CAS No. 874347-60-1

MFCD18314829

Cat. No.: B6378724
CAS No.: 874347-60-1
M. Wt: 269.29 g/mol
InChI Key: JPNSEGQHYIBXQR-UHFFFAOYSA-N
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Description

The compound “MFCD18314829” is known as 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol. This compound is characterized by its unique structure, which includes a formyl group and a dimethylaminocarbonyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxyphenol.

    Reduction: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyphenol.

    Substitution: The products vary depending on the substituents introduced to the phenyl ring.

Scientific Research Applications

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylaminocarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylaminocarbonyl)benzaldehyde
  • 2-Formylphenol
  • 4-(N,N-Dimethylaminocarbonyl)phenol

Comparison: 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both the formyl and dimethylaminocarbonyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it more versatile in various applications.

Properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-8-6-11(7-9-12)14-5-3-4-13(10-18)15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSEGQHYIBXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685294
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874347-60-1
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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